Computed Lipophilicity (XLogP3) vs. 2-Methyl-1H-indene and Indene
1-Cyclohexyl-2-methyl-1H-indene exhibits a computed XLogP3 of 5.2, which is substantially higher than that of its closest simpler analog 2-methyl-1H-indene (logP ~2.65–3.5, depending on computational method) [1][2]. The parent indene has an XLogP3 of 2.9 [3]. This increase of approximately 2.2–2.5 log units reflects the incremental hydrophobicity imparted by the cyclohexyl substituent and predicts significantly altered partitioning behavior in biphasic reaction systems, chromatographic retention, and solubility profiles in non-polar media.
| Evidence Dimension | Computed partition coefficient (XLogP3 / logP) |
|---|---|
| Target Compound Data | XLogP3 = 5.2 (PubChem computed) |
| Comparator Or Baseline | 2-Methyl-1H-indene (CAS 2177-47-1): logP ~2.65–3.5; Indene (CAS 95-13-6): XLogP3 = 2.9 |
| Quantified Difference | ΔXLogP3 ≈ 2.2–2.5 log units higher than 2-methylindene; ≈2.3 log units higher than indene |
| Conditions | Computed values (PubChem XLogP3 3.0 algorithm; vendor-reported logP for 2-methylindene) |
Why This Matters
The pronounced lipophilicity difference dictates solvent selection, purification strategy, and catalyst support loading behavior; purchasers expecting physicochemical behavior comparable to 2-methylindene will encounter substantially different handling requirements.
- [1] PubChem Compound Summary for CID 71379324, 1-Cyclohexyl-2-methyl-1H-indene. Computed Property XLogP3-AA: 5.2. View Source
- [2] Molbase and BocSci vendor data for 2-Methyl-1H-indene (CAS 2177-47-1): reported logP values of 2.646 (Molbase) and 2.646 (BocSci). View Source
- [3] PubChem Compound Summary for CID 7219, Indene. XLogP3-AA 2.9. View Source
